2-乙基呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

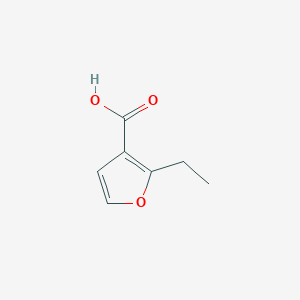

“2-Ethylfuran-3-carboxylic acid” is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for “2-Ethylfuran-3-carboxylic acid” is 2-ethyl-3-furoic acid . Its InChI Code is 1S/C7H8O3/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9) .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Ethylfuran-3-carboxylic acid” are not available, carboxylic acids in general undergo reactions involving the O-H bond, including acid dissociation and solvolytic reactions .

Physical And Chemical Properties Analysis

“2-Ethylfuran-3-carboxylic acid” is a powder at room temperature . It has a melting point of 84-85 degrees Celsius .

科学研究应用

在水介质中的酰胺形成

中岛和伊角(1995年)的研究探讨了在水介质中使用1-乙基-3-(3-(二甲基氨基)丙基)碳二亚胺盐酸盐(EDC)催化,类似2-乙基呋喃-3-羧酸和胺之间的酰胺形成机制。这项研究对于理解生物化学共轭过程具有重要意义,并且在合成化学和生物化学领域可能具有相关性 (Nakajima & Ikada, 1995)。

有机化学中的合成和表征

Coriani等人(2009年)对4,4-二甲基-5-氧代-四氢呋喃-3-羧酸及其酯的合成和表征进行了实验和理论研究。这项研究对于有机化学领域尤其在合成光学活性化合物方面具有相关性 (Coriani et al., 2009)。

制药研究中的对映选择性合成

Silveira和Coelho(2005年)描述了合成R-(+)-2-乙基-2,3-二氢呋喃羧酸的对映选择性方法,这是(+)-efaroxan的前体,用于治疗神经退行性疾病和2型糖尿病。这项研究突出了在制药合成中的应用,尤其是针对神经退行性疾病的药物 (Silveira & Coelho, 2005)。

化学反应和合成

Pevzner(2007年)探讨了乙基-5-(1-氯乙基)-2-甲基呋喃-3-羧酸酯的合成和反应。这项研究有助于了解呋喃羧酸酯的化学性质及其在各种合成途径中的潜在应用 (Pevzner, 2007)。

在分析化学中的应用

Yasaka等人(1990年)使用2-(2,3-萘酰亚胺基)乙基三氟甲磺酸酯制备羧酸的酯衍生物,用于高效液相色谱法中的检测。这种应用在分析化学中对于检测和定量生物样品中的羧酸具有重要意义 (Yasaka et al., 1990)。

有机合成中的保护基

Alonso、Nájera和Varea(2003年)研究了π-亏缺的2-(芳基磺酰基)乙基基团作为羧酸的保护基,突出了它们在有机合成和新合成方法的发展中的应用 (Alonso, Nájera, & Varea, 2003)。

安全和危害

未来方向

While specific future directions for “2-Ethylfuran-3-carboxylic acid” are not available, there is a growing interest in furan platform chemicals derived from biomass . These chemicals have potential applications beyond fuels and plastics, and there is ongoing research into their synthesis and uses .

作用机制

Target of Action

The primary targets of 2-Ethylfuran-3-carboxylic acid are currently not well-defined in the literature. This compound is a derivative of furan, a heterocyclic organic compound, and carboxylic acid. The specific biological targets of 2-Ethylfuran-3-carboxylic acid may depend on its chemical structure and the biological context in which it is introduced .

Mode of Action

Carboxylic acids, in general, can react with various compounds to form different products . For instance, they can react with Thionyl Chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .

Biochemical Pathways

It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway through a multitude of side doors .

Pharmacokinetics

The proportion of the un-ionized form present, which determines the drug’s ability to cross a membrane, is determined by the environmental ph and the drug’s pka (acid dissociation constant) .

Result of Action

Carboxylic acids can react with various compounds to form different products . For instance, they can react with Thionyl Chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .

Action Environment

The action, efficacy, and stability of 2-Ethylfuran-3-carboxylic acid can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with 2-Ethylfuran-3-carboxylic acid .

生化分析

Biochemical Properties

It is known that carboxylic acids, such as 2-Ethylfuran-3-carboxylic acid, can participate in various biochemical reactions . They can act as weak acids, donating a proton and becoming a carboxylate anion in the process . This property allows them to interact with various enzymes, proteins, and other biomolecules in the body .

Cellular Effects

The specific cellular effects of 2-Ethylfuran-3-carboxylic acid are currently unknown due to the lack of research data. Carboxylic acids can influence cell function in several ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-Ethylfuran-3-carboxylic acid is not well-understood. Carboxylic acids can participate in various reactions at the molecular level. They can form esters, amides, and anhydrides, among other compounds . These reactions often involve the carboxyl group of the acid, which can act as a nucleophile or an electrophile

Temporal Effects in Laboratory Settings

It is known that the compound is a solid at room temperature and has a melting point of 84-85 degrees Celsius This suggests that it is stable under normal laboratory conditions

Metabolic Pathways

Carboxylic acids can be involved in various metabolic pathways, including glycolysis and the citric acid cycle . They can interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Carboxylic acids can be transported across cell membranes through various mechanisms, including passive diffusion and active transport

Subcellular Localization

Carboxylic acids can be found in various subcellular compartments, depending on their specific properties and functions

属性

IUPAC Name |

2-ethylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDNTJRDMKVQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71088-82-9 |

Source

|

| Record name | 2-ethylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441853.png)

![N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441854.png)

![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441855.png)

![7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2441856.png)

![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2441864.png)

![(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B2441865.png)

![1-[(4-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2441871.png)

![N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2441875.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2441876.png)